Stereochemical Purity in Chiral Synthesis
The utility of 3-Cbz-amino-butylamine HCl in asymmetric synthesis is contingent upon its enantiomeric purity. (S)-3-Cbz-amino-butylamine and (R)-3-Cbz-amino-butylamine are distinct chemical entities with different CAS numbers (168828-15-7 and 1414960-65-8 respectively) . The procurement of the correct enantiomer is the single most critical factor for reproducibility in chiral syntheses. While vendors often provide a minimum purity specification for the chemical content (e.g., 98% by HPLC ), a critical differentiation point for researchers is the explicit confirmation of enantiomeric excess (ee) or chiral purity, which is not uniformly guaranteed across suppliers. Absence of specified chiral purity can lead to unpredictable and irreproducible outcomes in enantioselective reactions, effectively rendering the synthetic step meaningless .
| Evidence Dimension | Chiral Identity and Purity |
|---|---|
| Target Compound Data | (S)-3-Cbz-amino-butylamine (CAS 168828-15-7), minimum chemical purity specification of 97-98% available from multiple vendors [1] |
| Comparator Or Baseline | (R)-3-Cbz-amino-butylamine HCl (CAS 1414960-65-8), minimum chemical purity specification of 95-98% available from multiple vendors |
| Quantified Difference | Chemical purity specifications are comparable between enantiomers; however, the primary differentiator is the absence of a standardized, publicly available quantitative enantiomeric excess (ee) specification across commercial sources. |
| Conditions | Standard analytical characterization by suppliers, including HPLC, NMR, and MS. |
Why This Matters
For procurement, explicit verification of enantiomeric purity from the supplier is essential for ensuring the intended stereochemical outcome of a reaction, as the opposite enantiomer or a racemic mixture will produce a different product profile.
- [1] Beyotime Biotech. (S)-3-CBZ-AMINO-BUTYLAMINE (97%). Product Y210853-1g. View Source
